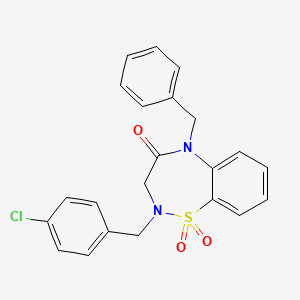

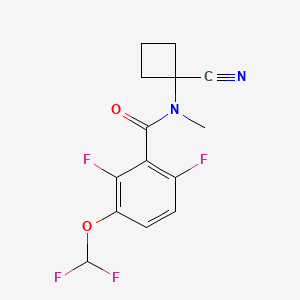

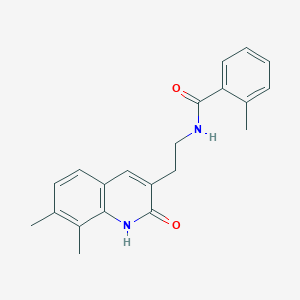

![molecular formula C11H14O2 B2611921 [3-(3-Methylphenyl)oxetan-3-yl]methanol CAS No. 1904269-10-8](/img/structure/B2611921.png)

[3-(3-Methylphenyl)oxetan-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[3-(3-Methylphenyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is (3-(p-tolyl)oxetan-3-yl)methanol .

Molecular Structure Analysis

The InChI code for [3-(3-Methylphenyl)oxetan-3-yl]methanol is 1S/C11H14O2/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

[3-(3-Methylphenyl)oxetan-3-yl]methanol is a light-yellow oil . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

- Application : Oxetanes are used in the synthesis of various pharmaceuticals . For instance, an oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .

- Method : The synthesis of these pharmaceuticals often involves complex chemical reactions, including the Paternò-Büchi reaction .

- Results : The use of oxetanes in drug synthesis has led to the development of effective treatments for various diseases .

Development of Anti-Cancer Compounds

- Application : Oxetanes are crucial active structural units of natural and synthetic biological and medicinal active compounds possessing anti-cancer properties .

- Results : The incorporation of oxetanes into anti-cancer compounds has shown promising results in clinical practice .

Inhibition of Human Immunodeficiency Virus (HIV)

- Application : Oxetanes have been used in the development of compounds that inhibit HIV .

- Results : The use of oxetanes in the synthesis of anti-viral compounds has shown promising results in inhibiting HIV .

Inhibiting Glutamine Synthetase

- Application : Oxetanes have been used in the development of compounds that inhibit glutamine synthetase .

- Results : The use of oxetanes in the synthesis of inhibitory compounds has shown promising results in inhibiting glutamine synthetase .

Development of Polymers

- Application : Oxetanes are used in the synthesis of various polymers .

- Results : The use of oxetanes in polymer synthesis has led to the development of various types of polymers .

Synthesis of Other Organic Compounds

- Application : Oxetanes are used in the synthesis of other organic compounds due to their unique reactivity .

- Results : The use of oxetanes in organic synthesis has led to the development of a wide range of organic compounds .

Photoredox Method for Oxetane Synthesis

- Application : A photoredox method has been developed for the synthesis of oxetanes .

- Method : This method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .

- Results : This method allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

Synthesis of Spirocyclic Compounds

- Application : Oxetanes have been used in the synthesis of spirocyclic compounds .

- Method : The synthesis involves reaction with cyclic alcohols and more complex structures, such as adamantol .

- Results : The formation of spirocycles has been achieved, demonstrating the versatility of oxetanes in organic synthesis .

Synthesis of Biologically Active Steroids

- Application : Oxetanes have been used in the synthesis of biologically active steroids .

- Method : The synthesis involves reaction with more complex alcohols such as pregnenolone or galactose .

- Results : The reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .

Synthesis of Oxetanes through Epoxide Opening

- Application : Oxetanes have been synthesized through the opening of epoxides .

- Method : The synthesis involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields .

- Results : The formation of the 2-hydroxymethyloxetane motif and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Synthesis of 2,2-Disubstituted Oxetanes

- Application : 2,2-Disubstituted oxetanes have been synthesized through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt .

- Method : The synthesis involves forming an ylide, which undergoes proton transfer and cyclization .

- Results : The cyclization of a related intermediate to form a 2,2-disubstituted oxetane has been achieved .

Generation of Spirocyclic Azetidine-Oxetane

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Eigenschaften

IUPAC Name |

[3-(3-methylphenyl)oxetan-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHLBCNREXNAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Methylphenyl)oxetan-3-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

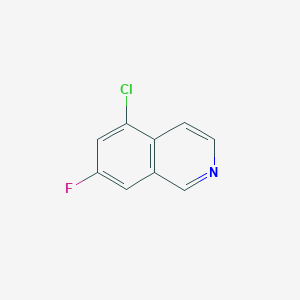

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)

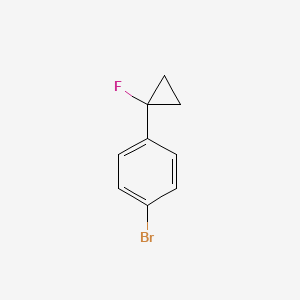

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)

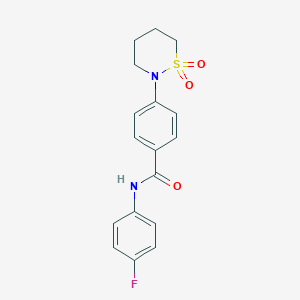

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)

![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)

![N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2611854.png)